

Application Note: UV-Vis Spectroscopy for the Identification and Quantification of Flavonoids

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Abstract

This application note provides a comprehensive overview and detailed protocols for the identification and quantification of flavonoids using UV-Vis spectroscopy. It is intended for researchers, scientists, and drug development professionals. The document outlines the fundamental principles of flavonoid analysis by UV-Vis, offers step-by-step experimental procedures for both qualitative and quantitative assessments, and presents data in clearly structured tables for easy interpretation. Furthermore, experimental workflows are visualized using diagrams to enhance understanding.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in plants.[1] They are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[2][3] Consequently, the accurate and efficient identification and quantification of flavonoids in various matrices such as plant extracts and finished products are crucial for quality control and drug development.

UV-Vis spectroscopy is a simple, rapid, cost-effective, and widely available technique for the analysis of flavonoids.[4][5] The conjugated aromatic systems within the flavonoid structure give rise to characteristic absorption bands in the UV-Visible region, making this technique highly suitable for their detection and quantification.[6]



Principles of Flavonoid Identification by UV-Vis Spectroscopy

The UV-Vis spectra of flavonoids are characterized by two main absorption bands, designated as Band I and Band II.[7][8]

- Band II, typically observed in the 240–285 nm range, is associated with the absorption of the A-ring benzoyl system.[7][8]
- Band I, appearing in the 300–400 nm range, corresponds to the absorption of the B-ring cinnamoyl system.[7][8]

The position and intensity of these bands are influenced by the specific class of flavonoid and the nature and position of substituents on the flavonoid skeleton. This allows for the preliminary identification of the flavonoid class present in a sample.[7]

The addition of shift reagents, such as aluminum chloride (AlCl₃), sodium acetate (NaOAc), and sodium hydroxide (NaOH), can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.[7][9] These shifts provide valuable information about the presence and location of free hydroxyl groups on the flavonoid nucleus, further aiding in structural elucidation. [7][9] For instance, AlCl₃ forms complexes with flavonoids having ortho-dihydroxyl groups or hydroxyl groups at C-3 or C-5, leading to a significant bathochromic shift in Band I.[7]

Quantification of Total Flavonoids

A common and straightforward method for the quantification of total flavonoid content (TFC) is the aluminum chloride (AlCl₃) colorimetric assay.[4][10][11] In this method, AlCl₃ forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of most flavones and flavonols, resulting in a colored product that can be measured spectrophotometrically.[6] The absorbance of the resulting solution is proportional to the amount of flavonoids present. Quercetin or rutin are frequently used as standards to construct a calibration curve, and the TFC is expressed as quercetin equivalents (QE) or rutin equivalents (RE).[6][10]

Experimental Protocols



Protocol 1: Qualitative Analysis and Identification of Flavonoid Class

This protocol describes the general procedure for obtaining the UV-Vis spectrum of a flavonoid-containing sample to make a preliminary identification of the flavonoid class.

Materials:

- UV-Vis Spectrophotometer
- · Quartz cuvettes
- Methanol (or other suitable solvent)
- Sample extract

Procedure:

- Prepare a dilute solution of the sample extract in methanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.2-0.8 A.U.).
- Use methanol as the blank to zero the spectrophotometer.
- Scan the sample solution over a wavelength range of 200–500 nm.
- Record the absorption spectrum and identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.
- Compare the observed λmax values with the characteristic absorption ranges for different flavonoid classes (see Table 1) to tentatively identify the class of flavonoids present.

Protocol 2: Quantification of Total Flavonoid Content (TFC) using the Aluminum Chloride Colorimetric Method

This protocol provides a step-by-step method for determining the total flavonoid content in a sample.



Materials:

- UV-Vis Spectrophotometer
- · Quercetin (or Rutin) standard
- Methanol
- 10% (w/v) Aluminum chloride (AlCl₃) solution
- 1 M Potassium acetate or Sodium acetate solution
- · Distilled water
- Sample extract

Procedure:

- 1. Preparation of Standard Curve: a. Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol. b. From the stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 25 to 100 μ g/mL.[11] c. For each standard solution, take 0.5 mL and add 1.5 mL of methanol, 0.1 mL of 10% AlCl₃, and 0.1 mL of 1 M potassium acetate.[11] Make up the final volume to 5 mL with distilled water. d. Incubate the mixture at room temperature for 30 minutes.[11] e. Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 415 nm for quercetin).[11] f. Plot the absorbance versus the concentration of the standard solutions to construct a calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
- 2. Sample Analysis: a. Prepare a solution of the sample extract in methanol at a known concentration. b. Take 0.5 mL of the sample solution and follow steps 1c and 1d as for the standards. c. Measure the absorbance of the sample mixture at the same wavelength used for the standard curve. d. Calculate the concentration of flavonoids in the sample using the equation from the calibration curve. e. Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Data Presentation



Table 1: Characteristic UV-Vis Absorption Bands of

Flavonoid Classes

Flavonoid Class	Band I (nm)	Band II (nm)
Flavones	310 - 350	250 - 280
Flavonols (3-OH substituted)	330 - 385	250 - 280
Isoflavones	300 - 330	245 - 295
Flavanones	300 - 330	275 - 295
Chalcones	340 - 390	230 - 270
Aurones	380 - 430	230 - 270
Anthocyanins	475 - 560	270 - 280

Source: Data compiled from multiple sources.[7]

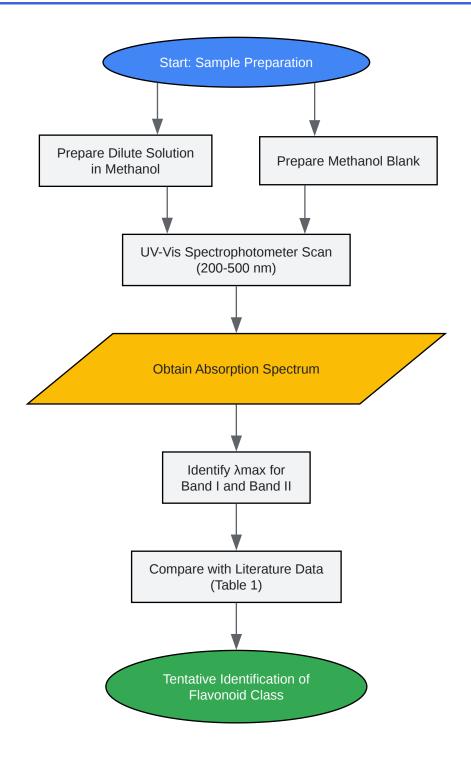
Table 2: Example Validation Parameters for a UV-Vis Spectrophotometric Method for Quercetin Quantification

Parameter	Result
Wavelength of Maximum Absorption (λmax)	370 nm
Linearity Range	0.2 - 1.0 μg/mL
Correlation Coefficient (R²)	0.9995
Limit of Detection (LOD)	0.043 μg/mL
Limit of Quantification (LOQ)	1.303 μg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery)	98 - 102%

Source: Example data based on a validated method for quercetin.[12]

Visualizations

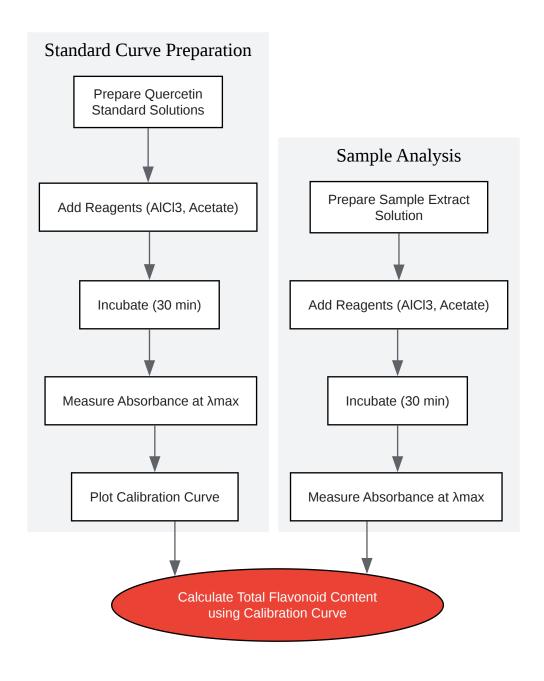




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Caption: Workflow for the qualitative analysis of flavonoids.





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Caption: Workflow for total flavonoid content quantification.

Conclusion

UV-Vis spectroscopy is a powerful and accessible analytical tool for the identification and quantification of flavonoids. The methods described in this application note provide a solid foundation for researchers and professionals working with flavonoid-containing materials. Proper method validation is crucial for ensuring the accuracy and reliability of the obtained



results. While UV-Vis spectroscopy is excellent for determining total flavonoid content and preliminary identification, it is often used in conjunction with other techniques like HPLC and Mass Spectrometry for the separation and definitive identification of individual flavonoid compounds in complex mixtures.[1]

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